molecular formula C12H21N B13493669 n-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine

n-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine

Cat. No.: B13493669
M. Wt: 179.30 g/mol
InChI Key: CRQFAKUBIUUTTN-UHFFFAOYSA-N
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Description

N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and an amine group attached to a but-3-yn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine typically involves the reaction of 4-ethylcyclohexanone with but-3-yn-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation catalysts.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen gas.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine involves its interaction with molecular targets through its amine and alkyne functionalities. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions, enabling the compound to be used in bioorthogonal labeling and drug conjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine is unique due to its combination of a cyclohexane ring with an ethyl group and an alkyne-substituted amine. This structure provides a versatile platform for various chemical modifications and applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

N-but-3-ynyl-4-ethylcyclohexan-1-amine

InChI

InChI=1S/C12H21N/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h1,11-13H,4-10H2,2H3

InChI Key

CRQFAKUBIUUTTN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NCCC#C

Origin of Product

United States

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